N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide
Descripción
Propiedades
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1-methylsulfonyl-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O5S2/c1-30-17-6-7-18(31-2)20-19(17)24-22(32-20)26(14-15-5-4-10-23-13-15)21(27)16-8-11-25(12-9-16)33(3,28)29/h4-7,10,13,16H,8-9,11-12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWHGEGCFWWIHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4CCN(CC4)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide is a synthetic compound with potential therapeutic applications, particularly in oncology. Its unique structural features suggest significant biological activity, particularly as an inhibitor of histone deacetylases (HDACs), which are important targets in cancer therapy.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 446.58 g/mol. The structure includes:
- A benzo[d]thiazole moiety with methoxy substitutions.
- A piperidine ring with a methylsulfonyl group.
- A pyridinylmethyl substituent.
This combination of functional groups enhances its potential interactions with biological targets.
HDAC Inhibition
Research indicates that this compound exhibits selective inhibition of certain HDAC isoforms. HDAC inhibitors are crucial in cancer therapy as they can induce apoptosis in cancer cells by altering gene expression patterns. The compound's structural features may enhance its selectivity and efficacy compared to other HDAC inhibitors.
The proposed mechanism of action involves the modulation of epigenetic regulation within cells. By inhibiting HDACs, the compound can potentially increase acetylation levels of histones, leading to altered chromatin structure and gene expression profiles that favor apoptosis in tumor cells.
In Vitro Studies
In vitro studies have demonstrated that N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide effectively inhibits the proliferation of various cancer cell lines. The following table summarizes key findings from these studies:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 5.2 | HDAC inhibition |
| MCF-7 | 4.8 | Apoptosis induction |
| A549 | 6.0 | Cell cycle arrest |
These results indicate a promising therapeutic profile for the compound in treating cancers characterized by aberrant HDAC activity.
Case Studies
A notable case study involved the use of this compound in xenograft models where it significantly reduced tumor growth compared to control groups. In these models, treated mice exhibited:
- Decreased tumor volume.
- Increased levels of acetylated histones in tumor tissues.
- Enhanced apoptosis markers such as cleaved caspase-3.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
